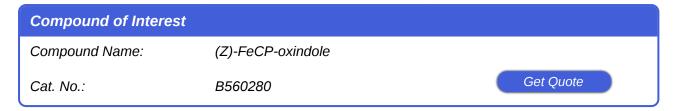


(Z)-FeCP-Oxindole: A Technical Guide to Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-FeCP-oxindole, a novel organometallic compound, has emerged as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Its unique structure, incorporating a ferrocene moiety into an oxindole scaffold, has demonstrated significant anti-cancer properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of (Z)-FeCP-oxindole, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and drug development.

Chemical and Biological Properties

(Z)-FeCP-oxindole is the Z-isomer of 3-(ferrocenylmethylidene)indolin-2-one. The presence of the ferrocene group is crucial for its biological activity.



Property	Value	Reference
Molecular Formula	C19H15FeNO	
Molecular Weight	329.17 g/mol	_
Appearance	Orange/Red Solid	[1]
Target	VEGFR-2	[1]
IC50 (VEGFR-2)	~200-220 nM	[1]
Anticancer Activity	Micromolar range against B16 melanoma and Vero cell lines	[1]

Synthesis

The synthesis of **(Z)-FeCP-oxindole** is achieved through a Knoevenagel condensation reaction between oxindole and ferrocenecarboxaldehyde. This reaction typically yields a mixture of (E) and (Z) isomers, which can be separated by chromatographic techniques.[1]

Experimental Protocol: Synthesis of (E)- and (Z)-3-Ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one

Materials:

- Oxindole
- Ferrocenecarboxaldehyde
- Potassium Hydroxide (KOH)
- Ethanol (EtOH)
- Dichloromethane (DCM)
- Hexane
- Ethyl acetate (EtOAc)



- Silica gel for column chromatography
- Preparative thin-layer chromatography (TLC) plates

Procedure:

- To a solution of oxindole (1 equivalent) in ethanol, add a catalytic amount of potassium hydroxide.
- Add ferrocenecarboxaldehyde (1 equivalent) to the reaction mixture.
- Reflux the mixture for 3-4 hours. The reaction progress can be monitored by TLC.
- After completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The resulting crude product, a mixture of (E) and (Z) isomers, is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the major fractions of the isomers.
- The isomers are further purified and separated by preparative thin-layer chromatography using a suitable solvent system (e.g., DCM/EtOAc).[1]

The (Z)-isomer is typically the minor product of this reaction.[1]

Characterization

The structural elucidation and confirmation of the (Z) configuration of FeCP-oxindole are performed using various spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for the initial identification and determination of the isomeric purity. The stereochemistry of the (E) and (Z) isomers can be unequivocally assigned using Nuclear Overhauser Effect (NOE) or 2D NOESY NMR experiments. For the (Z)-isomer, an NOE is observed between the vinylic proton and the protons of the ferrocenyl group.[1]



Representative ¹H NMR Data (in CDCl₃):

The ¹H NMR spectrum of the (Z)-isomer will show characteristic signals for the oxindole and ferrocene protons. The vinylic proton signal is a key diagnostic peak, and its chemical shift will differ from that of the (E)-isomer.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure of **(Z)-FeCP-oxindole**, confirming the cis relationship between the ferrocene and the carbonyl group of the oxindole ring.[1]

Biological Activity and Mechanism of Action

(Z)-FeCP-oxindole exhibits its anticancer effects primarily through the selective inhibition of VEGFR-2.

VEGFR-2 Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, **(Z)-FeCP-oxindole** prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

A common method to assess VEGFR-2 inhibition is a kinase activity assay, which can be performed using various formats, such as an ELISA-based assay or a luminescence-based assay.

Materials:

- Recombinant human VEGFR-2 kinase
- Biotinylated peptide substrate



- ATP
- **(Z)-FeCP-oxindole** (and other test compounds)
- Assay buffer
- Phospho-tyrosine antibody conjugated to a detection molecule (e.g., HRP)
- Streptavidin-coated plates
- Detection reagent (e.g., TMB substrate for HRP)
- Plate reader

Procedure (ELISA-based):

- Coat streptavidin-coated microtiter plates with the biotinylated peptide substrate.
- Add the recombinant VEGFR-2 kinase to the wells.
- Add varying concentrations of (Z)-FeCP-oxindole or control inhibitors to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate to allow for phosphorylation of the substrate.
- Wash the wells to remove unbound reagents.
- Add a phospho-tyrosine antibody conjugated to HRP.
- Incubate to allow the antibody to bind to the phosphorylated substrate.
- Wash the wells.
- Add the TMB substrate and incubate until a color change is observed.
- Stop the reaction with a stop solution.
- Read the absorbance at the appropriate wavelength using a plate reader.

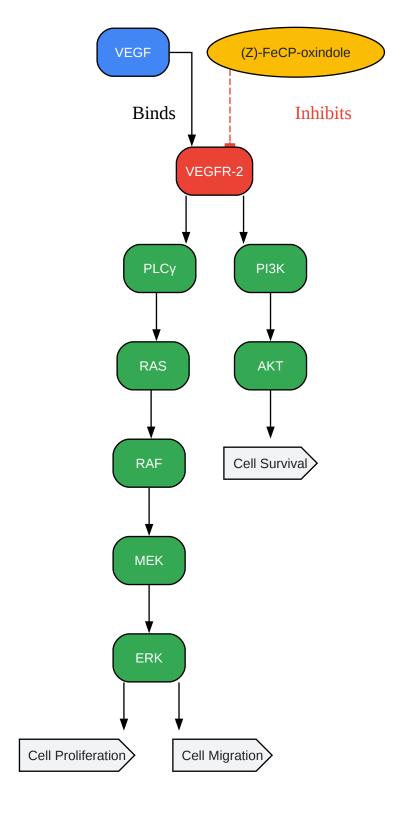


• The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

The inhibition of VEGFR-2 by **(Z)-FeCP-oxindole** disrupts multiple downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.





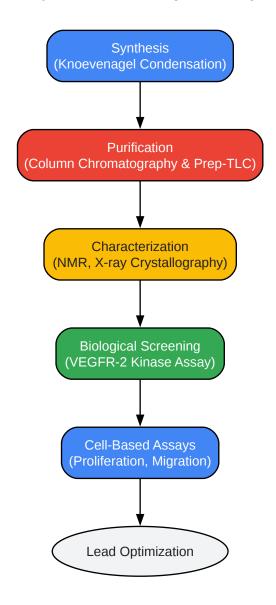
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Caption: VEGFR-2 signaling pathway inhibited by **(Z)-FeCP-oxindole**.



Experimental Workflow

The overall workflow for the synthesis and evaluation of **(Z)-FeCP-oxindole** is a multi-step process that combines chemical synthesis with biological testing.



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Caption: Experimental workflow for **(Z)-FeCP-oxindole**.

Conclusion

(Z)-FeCP-oxindole represents a promising class of organometallic compounds with potent and selective VEGFR-2 inhibitory activity. The synthetic route is straightforward, and the isomers are separable, allowing for detailed biological evaluation. The data presented in this guide



highlights the potential of **(Z)-FeCP-oxindole** as a lead compound for the development of novel anti-angiogenic therapies. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to fully assess its therapeutic potential.

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